1-{2-[(Diethylamino)thioxomethylthio]acetyl}piperidine-4-carboxamide
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Overview
Description
1-{2-[(Diethylamino)thioxomethylthio]acetyl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
The synthesis of 1-{2-[(Diethylamino)thioxomethylthio]acetyl}piperidine-4-carboxamide involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. The synthetic routes typically involve:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the diethylamino and thioxomethylthio groups through nucleophilic substitution and other functional group transformations.
Acetylation: Acetylation of the piperidine ring to introduce the acetyl group at the desired position.
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-{2-[(Diethylamino)thioxomethylthio]acetyl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the piperidine ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{2-[(Diethylamino)thioxomethylthio]acetyl}piperidine-4-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{2-[(Diethylamino)thioxomethylthio]acetyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
1-{2-[(Diethylamino)thioxomethylthio]acetyl}piperidine-4-carboxamide can be compared with other piperidine derivatives and similar compounds, such as:
Piperidine-1-carboxamide: A simpler piperidine derivative with different functional groups.
Imidazole-containing compounds: These compounds share some structural similarities and have diverse biological activities.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H23N3O2S2 |
---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C13H23N3O2S2/c1-3-15(4-2)13(19)20-9-11(17)16-7-5-10(6-8-16)12(14)18/h10H,3-9H2,1-2H3,(H2,14,18) |
InChI Key |
DVLMORQYTIZUNW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)N1CCC(CC1)C(=O)N |
Origin of Product |
United States |
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